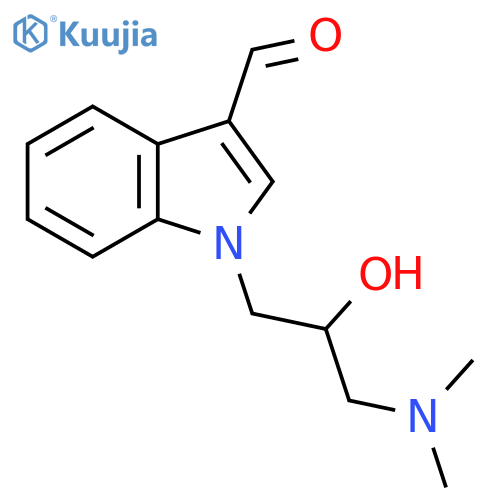Cas no 312973-21-0 (1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde)

312973-21-0 structure
商品名:1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde
CAS番号:312973-21-0
MF:C14H18N2O2
メガワット:246.304923534393
MDL:MFCD08144879
CID:2128378
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-Dimethylamino-2-hydroxypropyl)-1H-indole-3-carbaldehyde
- 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde
- 1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde
- HKIBIKPQJCRKLF-UHFFFAOYSA-N
- ST50401406
- 1-(2-hydroxy-N,N-dimethyl-3-aminopropyl)indole-3-carboxaldehyde
-
- MDL: MFCD08144879
- インチ: 1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3
- InChIKey: HKIBIKPQJCRKLF-UHFFFAOYSA-N
- ほほえんだ: OC(CN(C)C)CN1C=C(C=O)C2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 283
- トポロジー分子極性表面積: 45.5
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 020868-1g |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde |
312973-21-0 | 1g |
$495.00 | 2023-09-09 | ||
| Matrix Scientific | 020868-500mg |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde |
312973-21-0 | 500mg |
$322.00 | 2023-09-09 |
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
312973-21-0 (1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde) 関連製品
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 503537-97-1(4-bromooct-1-ene)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
